LY81067

Description

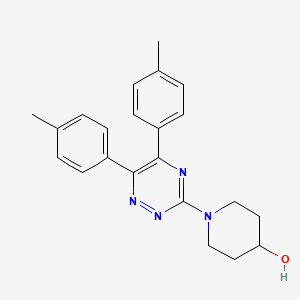

Structure

3D Structure

Propriétés

Numéro CAS |

87186-60-5 |

|---|---|

Formule moléculaire |

C22H24N4O |

Poids moléculaire |

360.5 g/mol |

Nom IUPAC |

1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol |

InChI |

InChI=1S/C22H24N4O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)24-25-22(23-20)26-13-11-19(27)12-14-26/h3-10,19,27H,11-14H2,1-2H3 |

Clé InChI |

DIASUTCRTFLJTA-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5,6-bis(4-methylphenyl)-3-(4-hydroxypiperidino)-1,2,4-triazine Lilly 81067 LY 81067 |

Origine du produit |

United States |

Foundational & Exploratory

LY294002: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY294002 is a potent and well-characterized inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases crucial in regulating a multitude of cellular processes. This technical guide provides an in-depth analysis of the mechanism of action of LY294002, its primary molecular targets, and its downstream cellular effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important chemical tool. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows associated with LY294002.

Primary Mechanism of Action: Inhibition of PI3K

LY294002 functions as a competitive inhibitor of the ATP-binding site on the catalytic subunit of PI3K.[1] By occupying this site, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K signaling cascade.[2] This inhibition is reversible and more stable in solution compared to other PI3K inhibitors like wortmannin.[3][4] LY294002 is considered a broad-spectrum or pan-PI3K inhibitor, demonstrating activity against multiple Class I PI3K isoforms.[5][6]

Quantitative Inhibitory Activity

The inhibitory potency of LY294002 against its primary targets and notable off-targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | IC50 Value | Assay Conditions | Reference |

| PI3Kα | 0.5 µM | Cell-free assay | [5][7] |

| PI3Kβ | 0.97 µM | Cell-free assay | [5][7] |

| PI3Kδ | 0.57 µM | Cell-free assay | [5][7] |

| DNA-PK | 1.4 µM | Cell-free assay | [5][7] |

| mTOR | 2.5 µM | HeLa cells | [3] |

| Casein Kinase 2 (CK2) | 98 nM | Cell-free assay | [5][7] |

Off-Target Activities

While LY294002 is widely used as a PI3K inhibitor, it is crucial to acknowledge its off-target effects, especially when interpreting experimental results. LY294002 has been shown to inhibit other kinases, including DNA-dependent protein kinase (DNA-PK), mammalian target of rapamycin (mTOR), and casein kinase 2 (CK2).[3][7] The inhibition of these other kinases can contribute to the overall cellular effects observed upon treatment with LY294002.

Downstream Cellular Effects

The inhibition of the PI3K/Akt signaling pathway by LY294002 triggers a cascade of downstream cellular events.

Inhibition of Akt Phosphorylation

A primary consequence of PI3K inhibition by LY294002 is the prevention of the phosphorylation and subsequent activation of protein kinase B (Akt), a key downstream effector of PI3K.[8][9] This is often observed as a reduction in phosphorylated Akt at serine 473 (p-Akt Ser473).[3] However, in some gemcitabine-resistant pancreatic cancer cell lines, LY294002 has been paradoxically shown to enhance Akt phosphorylation.[1][10]

Induction of Apoptosis

By blocking the pro-survival signals mediated by the PI3K/Akt pathway, LY294002 is a potent inducer of apoptosis in various cancer cell lines.[11][12] This apoptotic induction is often mediated through the activation of caspase-9 and caspase-3.[8][13] LY294002 can also promote apoptosis by preventing the phosphorylation and inactivation of the pro-apoptotic protein Bad.[14][15]

Cell Cycle Arrest

LY294002 has been demonstrated to cause cell cycle arrest, primarily at the G0/G1 phase.[8][16] This effect is linked to the downregulation of cell cycle regulatory proteins such as cyclin D1.[16][17]

Induction of Autophagy

In addition to apoptosis, LY294002 can also induce autophagy, a cellular process of self-degradation of cellular components.[5][11]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of LY294002 within the PI3K/Akt/mTOR signaling pathway.

Caption: Mechanism of action of LY294002 in the PI3K/Akt/mTOR pathway.

Experimental Protocols

In Vitro Kinase Assay for PI3K Inhibition

This protocol outlines a radiometric assay to determine the IC50 of LY294002 for PI3K.

-

Reaction Setup: Prepare a reaction mixture containing purified, recombinant PI3K enzyme, 1 µM ATP, and the substrate phosphatidylinositol.

-

Inhibitor Addition: Add varying concentrations of LY294002 to the reaction mixture. Include a vehicle control (DMSO).

-

Incubation: Incubate the reaction at room temperature for 1 hour.[5]

-

Termination: Stop the reaction by adding PBS.[3]

-

Quantification: Measure the amount of phosphorylated product using radiometric methods.

-

Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[5]

Western Blot for Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt in cells treated with LY294002.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of LY294002 for a specified time (e.g., 1-24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-Akt (e.g., Ser473) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: Strip the membrane and re-probe with an antibody for total Akt to ensure equal loading.

Cell Viability and Apoptosis Assays

These protocols assess the effect of LY294002 on cell viability and apoptosis.

-

MTT Assay (Cell Viability):

-

Seed cells in a 96-well plate and treat with various concentrations of LY294002 for 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

-

Treat cells with LY294002 as described above.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Experimental Workflow Diagram

The following diagram provides a general workflow for investigating the effects of LY294002 on a cancer cell line.

Caption: A typical experimental workflow for studying LY294002.

Conclusion

LY294002 is a foundational tool for studying the PI3K/Akt/mTOR signaling pathway. Its well-defined mechanism of action as a pan-PI3K inhibitor, coupled with its ability to induce apoptosis and cell cycle arrest, makes it a valuable reagent in cancer research and drug discovery. However, researchers must remain cognizant of its off-target effects to ensure accurate interpretation of experimental outcomes. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of LY294002 in a research setting.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. LY294002 induces G0/G1 cell cycle arrest and apoptosis of cancer stem-like cells from human osteosarcoma via down-regulation of PI3K activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Class I phosphatidylinositol 3-kinase inhibitor LY294002 activates autophagy and induces apoptosis through p53 pathway in gastric cancer cell line SGC7901 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LY294002, an inhibitor of phosphatidylinositol-3-kinase, causes preferential induction of apoptosis in human multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulating effect of the PI3-kinase inhibitor LY294002 on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Longitudinal inhibition of PI3K/Akt/mTOR signaling by LY294002 and rapamycin induces growth arrest of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of the PI3K/Akt Signaling Pathway by LY294002

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of LY294002, a foundational small molecule inhibitor used in the study of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. It details the mechanism of action, inhibitory profile, and key experimental protocols for assessing its cellular effects.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, metabolism, and migration.[1] Dysregulation of this pathway through genetic mutations or amplification is a common feature in many human cancers, making it a prime target for therapeutic development.[2][3] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K.[1]

PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][4] PIP3 recruits proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), to the cell membrane.[4] This leads to the phosphorylation and activation of Akt, which then modulates the activity of a host of downstream targets to orchestrate cellular responses.[2] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1]

LY294002: Mechanism of Action

LY294002 is a synthetic, cell-permeant morpholino-based compound that was one of the first small molecules developed to inhibit PI3K activity.[5][6] Its mechanism of action is primarily through competition with ATP for binding to the kinase domain of the PI3K enzyme.[4][6] This reversible inhibition prevents the phosphorylation of PIP2, thereby blocking the entire downstream signaling cascade that is dependent on PIP3 production, including the activation of Akt.[7]

While widely used as a tool to probe the function of the PI3K/Akt pathway, it is important to note that LY294002 is not completely selective. It is considered a broad-spectrum inhibitor of Class I PI3K isoforms and has been shown to inhibit other PI3K-related kinases and unrelated proteins, such as mTOR, DNA-dependent protein kinase (DNA-PK), and Casein Kinase 2 (CK2).[5][8][9] Its effects can therefore be more widespread than just PI3K inhibition, a critical consideration in experimental design and data interpretation.

Quantitative Inhibitory Profile

LY294002 exhibits potent inhibitory activity against several kinases. The half-maximal inhibitory concentrations (IC50) are critical for determining appropriate experimental concentrations.

| Target Kinase | IC50 Value (µM) | References |

| PI3Kα | 0.50 | [5][8][9] |

| PI3Kβ | 0.97 | [5][8][9] |

| PI3Kδ | 0.57 | [5][8][9] |

| Pan-PI3K (general) | 1.40 | [7][10] |

| DNA-PK | 1.40 | [5][8][9] |

| mTOR | 2.50 | [5] |

| Casein Kinase 2 (CK2) | 0.098 | [5][8][9] |

Cellular Consequences of Inhibition

By blocking the PI3K/Akt pathway, LY294002 triggers significant cellular changes:

-

Inhibition of Cell Proliferation: It effectively halts cell proliferation, often inducing a G1 phase arrest in the cell cycle.[5]

-

Induction of Apoptosis: The inactivation of the pro-survival kinase Akt leads to the activation of pro-apoptotic proteins (like BAD), ultimately inducing programmed cell death.[2][5]

-

Activation of Autophagy: LY294002 is also known to block the formation of autophagosomes and can activate autophagy.[5][9]

These effects make LY294002 a valuable tool for studying cancer biology and for sensitizing tumor cells to other chemotherapeutic agents.[4][11]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of LY294002.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. LY294002 | Cell Signaling Technology [cellsignal.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 10. stemcell.com [stemcell.com]

- 11. Frontiers | LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]

The Discovery and History of LY294002: A Foundational PI3K Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction: LY294002 is a synthetic, cell-permeable, and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks). Since its development, it has become an indispensable tool in cell biology and cancer research, pivotal in unraveling the complexities of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this cascade is a common feature in various human diseases, particularly cancer, making it a prime target for therapeutic intervention.[4][5] This guide provides an in-depth look at the discovery, mechanism of action, experimental validation, and historical significance of LY294002.

Discovery and Development: A Quest for a Stable Inhibitor

The journey to LY294002 began with the need for reliable pharmacological tools to study the PI3K pathway. The first widely used PI3K inhibitor was Wortmannin, a fungal metabolite.[6][7] However, Wortmannin's utility was hampered by significant drawbacks: it is an irreversible inhibitor that forms a covalent bond with the kinase, is unstable in aqueous solutions, and exhibits toxicity in animal models.[6][8]

Recognizing these limitations, researchers at Eli Lilly and Company sought a more stable and reversible alternative.[6] Their strategy focused on modifying the structure of quercetin, a natural bioflavonoid known to inhibit several protein kinases, including PI3K.[6][7][9] This effort in chemical synthesis led to the creation of LY294002, a morpholine derivative of chromone. In 1994, Vlahos and colleagues published the seminal paper describing LY294002 as a potent and specific inhibitor of PI3K.[10] Unlike Wortmannin, LY294002 acts as a reversible, ATP-competitive inhibitor, offering greater experimental control and stability.[6][8][9] Its development marked a significant milestone, providing the scientific community with a robust chemical probe to dissect the roles of PI3K signaling.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses.[1][11]

-

Activation: The pathway is typically initiated by the binding of growth factors (e.g., EGF, IGF-1) or insulin to their respective receptor tyrosine kinases (RTKs) on the cell surface.[1][3]

-

PI3K Recruitment: This binding activates the RTKs, which in turn recruit and activate Class I PI3Ks at the plasma membrane.

-

PIP3 Generation: Activated PI3K phosphorylates the lipid phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][12]

-

Akt Activation: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB) and phosphoinositide-dependent kinase 1 (PDK1).[2][3] This co-localization at the membrane allows PDK1 to phosphorylate Akt at threonine 308. For full activation, Akt requires a second phosphorylation at serine 473, a step mediated by the mTOR Complex 2 (mTORC2).[2]

-

Downstream Effects: Once fully activated, Akt phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis, promotion of cell growth and proliferation, and regulation of metabolism.[3][4][11]

-

Negative Regulation: The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[1][4]

Quantitative Data: Potency and Selectivity Profile

LY294002 was initially characterized for its inhibitory concentration (IC50) against various PI3K isoforms and other kinases. While potent against Class I PI3Ks, subsequent studies revealed a broader inhibitory profile than first appreciated.

Table 1: IC50 Values of LY294002 for PI3K Isoforms

| Target | IC50 (μM) | Reference(s) |

|---|---|---|

| PI3Kα (p110α) | 0.50 | [13][14][15] |

| PI3Kβ (p110β) | 0.97 | [13][14][15] |

| PI3Kδ (p110δ) | 0.57 | [13][14][15] |

| PI3K (Bovine) | 10 |[13] |

Table 2: IC50 Values of LY294002 for Off-Target Kinases

| Target | IC50 (μM) | Reference(s) |

|---|---|---|

| DNA-PK | 1.4 | [13][14][15] |

| mTOR | 2.5 | [13] |

| Casein Kinase 2 (CK2) | 0.098 | [13][14][15] |

| Pim-1 | - (Inhibited) | [5][13] |

| BET Bromodomains | - (Inhibited) |[8] |

Note: IC50 values can vary depending on assay conditions, such as ATP concentration.

Experimental Protocols for Characterization

The validation of LY294002 as a PI3K inhibitor involved a series of well-defined biochemical and cell-based assays.

In Vitro PI3K Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of PI3K and its inhibition by LY294002. It was a cornerstone for determining the compound's potency.

-

Objective: To determine the concentration of LY294002 required to inhibit 50% of PI3K enzymatic activity (IC50).

-

Materials:

-

Purified, recombinant PI3K enzyme (e.g., p110α/p85α).[5][13][14]

-

Lipid substrate: Phosphatidylinositol (PI) or PI(4,5)P2.

-

[γ-³²P]ATP (radiolabeled ATP).

-

LY294002 at various concentrations.

-

Reaction buffer, stop solution (e.g., PBS/EDTA), thin-layer chromatography (TLC) plates, scintillation fluid.[5][13][14]

-

-

Protocol:

-

The kinase reaction is initiated by combining the purified PI3K enzyme, lipid substrate, and varying concentrations of LY294002 in a reaction buffer.

-

[γ-³²P]ATP is added to start the phosphorylation reaction. A typical ATP concentration used is 1-10 μM.[5][13][14]

-

The reaction is allowed to proceed for a set time (e.g., 1 hour) at room temperature (e.g., 24°C).[5][13][14]

-

The reaction is terminated by adding a stop solution.[5][13][14]

-

The radiolabeled lipid products are extracted and separated from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

-

The amount of radiolabeled product is quantified using a phosphorimager or scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13][14]

-

Cell-Based Assays

-

Western Blot for Akt Phosphorylation: A key method to confirm PI3K inhibition in a cellular context is to measure the phosphorylation status of its primary downstream effector, Akt.

-

Culture cells (e.g., HeLa, LoVo, MV4-11) to a suitable confluency.[13][16]

-

Treat cells with various concentrations of LY294002 for a specified duration (e.g., 1-24 hours).[10][17]

-

Lyse the cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for phosphorylated Akt (Ser473 or Thr308) and total Akt (as a loading control).

-

Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using chemiluminescence. A reduction in the p-Akt/total Akt ratio indicates successful PI3K pathway inhibition.[10]

-

-

Cell Proliferation/Viability Assay (e.g., MTT or WST-1): These assays measure the effect of LY294002 on cell growth.

-

Seed cells (e.g., 1.0 x 10⁵ cells/well) into 96-well plates.[13]

-

After allowing cells to adhere, treat with a dose range of LY294002 for a period of 24-48 hours.[13]

-

Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.[13]

-

Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in absorbance corresponds to reduced cell viability or proliferation.[13]

-

-

Apoptosis Assay (PARP Cleavage): To determine if the growth inhibition is due to apoptosis, researchers often look for the cleavage of Poly (ADP-ribose) polymerase (PARP).

-

Treat cells with LY294002 at various concentrations and time points.

-

Perform Western blotting as described above.

-

Probe the membrane with an antibody that detects both full-length PARP and its cleaved fragment. An increase in the cleaved PARP fragment is a hallmark of apoptosis.[17]

-

The Evolving View: Selectivity and Off-Target Effects

While initially lauded for its specificity compared to Wortmannin, extensive research has shown that LY294002 is not exclusively selective for PI3Ks.[5][13] It inhibits other members of the PI3K-related kinase (PIKK) family, such as mTOR and DNA-PK, as well as structurally unrelated kinases like CK2 and Pim-1.[5][7][13]

This lack of absolute specificity is a critical consideration for researchers. To address this, studies often employ LY303511, a close structural analog of LY294002 that is inactive against PI3K, as a negative control to discern PI3K-dependent effects from off-target activities.[12] Furthermore, advanced techniques like chemical proteomics, which use immobilized analogues of LY294002 to "fish" for binding partners in cell lysates, have been instrumental in identifying this broader target profile.[5][18]

Legacy and Conclusion

LY294002 represents a landmark achievement in the study of signal transduction. It provided a reliable and accessible tool that empowered thousands of studies, cementing the central role of the PI3K/Akt/mTOR pathway in health and disease. While its broad selectivity and poor aqueous solubility have prevented its clinical development, its contribution has been invaluable.[6] The knowledge gained from experiments using LY294002 paved the way for the development of a new generation of highly selective and potent PI3K inhibitors that are now in clinical trials or approved for cancer therapy. For the research scientist, LY294002 remains a potent, albeit non-selective, tool for the initial interrogation of PI3K signaling, provided its off-target effects are carefully considered in experimental design and data interpretation.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. LY294002 - Wikipedia [en.wikipedia.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. LY294002 | Cell Signaling Technology [cellsignal.com]

- 11. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Frontiers | LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]

- 17. LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

LY294002: A Technical Guide to Target Specificity and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY294002 is a potent and cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] Historically, it has been a cornerstone tool in elucidating the crucial roles of the PI3K/Akt/mTOR signaling pathway in a myriad of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] While widely utilized for its PI3K inhibitory activity, a comprehensive understanding of its kinase profile and potential off-target effects is critical for the accurate interpretation of experimental results and for its potential therapeutic applications. This technical guide provides an in-depth overview of the target specificity of LY294002, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant signaling pathways.

Target Specificity and Kinase Profile

LY294002 primarily functions as an ATP-competitive inhibitor of Class I PI3Ks.[7][8][9] Its morpholine ring structure is a key feature for its inhibitory activity.[9] While it is often referred to as a broad-spectrum PI3K inhibitor, it exhibits varying potencies against different PI3K isoforms. Furthermore, studies have revealed that LY294002 can interact with other kinases, particularly at higher concentrations, highlighting the importance of careful dose selection in experimental design.[4][8][10]

Quantitative Kinase Inhibition Data

The inhibitory activity of LY294002 against various kinases is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Target Kinase | Isoform/Type | IC50 (μM) | Notes |

| PI3K | p110α | 0.5[10][11][12] | Primary target |

| p110β | 0.97[10][11][12] | Primary target | |

| p110δ | 0.57[10][11][12] | Primary target | |

| PI3K (unspecified) | 1.4[2][3][13] | ||

| Off-Target Kinases | |||

| Casein Kinase 2 (CK2) | 0.098[10][11][12] | Potent off-target | |

| DNA-dependent Protein Kinase (DNA-PK) | 1.4[11][12] | Off-target | |

| Mammalian Target of Rapamycin (mTOR) | Inhibits[4][10] | PI3K-related kinase | |

| Pim-1 | Inhibits[4][10] | Off-target | |

| Glycogen Synthase Kinase 3β (GSK3β) | Inhibits[4] | Off-target |

It is important to note that at concentrations above 10 μM, LY294002 may inhibit additional kinases and other proteins like bromodomain-containing proteins (BRD2, BRD3, BRD4).[8]

Signaling Pathway Inhibition

LY294002 exerts its biological effects primarily through the inhibition of the PI3K/Akt/mTOR signaling cascade. By blocking the catalytic activity of PI3K, LY294002 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors such as Akt and PDK1, leading to the modulation of numerous cellular processes.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY294002.

Experimental Protocols

Accurate and reproducible experimental design is paramount when using chemical inhibitors. Below are generalized protocols for key experiments used to characterize the effects of LY294002.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing purified recombinant kinase, a suitable substrate (e.g., phosphatidylinositol for PI3K), and ATP (including a radiolabeled ATP, e.g., [γ-³²P]ATP).[4][10][12]

-

Inhibitor Addition: Add varying concentrations of LY294002 (typically in DMSO) or a vehicle control to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at a controlled temperature (e.g., 24-30°C) for a specific duration (e.g., 1 hour).[10][12]

-

Termination: Stop the reaction by adding a termination solution (e.g., PBS or a solution containing EDTA).[10][12]

-

Separation and Detection: Separate the radiolabeled substrate from the unreacted radiolabeled ATP using an appropriate method (e.g., thin-layer chromatography or capture on a membrane).

-

Quantification: Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter or phosphorimager.

-

Data Analysis: Calculate the percentage of kinase inhibition for each LY294002 concentration and determine the IC50 value using a dose-response curve.[10][12]

References

- 1. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LY294002 | Cell Signaling Technology [cellsignal.com]

- 3. usbio.net [usbio.net]

- 4. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Longitudinal inhibition of PI3K/Akt/mTOR signaling by LY294002 and rapamycin induces growth arrest of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bca-protein.com [bca-protein.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]

- 9. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 13. LY294002 (PI3-K Inhibitor) - 2BScientific [2bscientific.com]

LY294002 in Cancer Research: A Technical Guide to a Seminal PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY294002, a synthetic small molecule, was one of the first and most widely used inhibitors of phosphoinositide 3-kinases (PI3Ks). Its ability to competitively and reversibly inhibit the ATP-binding site of PI3K catalytic subunits made it an invaluable tool for dissecting the role of the PI3K/Akt/mTOR signaling pathway in cancer. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. While LY294002's poor solubility and off-target effects have limited its clinical application, its extensive use in preclinical research has laid the groundwork for the development of more specific and potent PI3K inhibitors. This guide provides an in-depth review of LY294002 in the cancer research literature, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental applications.

Mechanism of Action and the PI3K/Akt/mTOR Signaling Pathway

LY294002 functions as a broad-spectrum inhibitor of Class I PI3Ks, with IC50 values in the submicromolar range for p110α, p110β, and p110δ isoforms.[1][2][3][4][5] By blocking the catalytic activity of PI3K, LY294002 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[6][7]

Activated Akt proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[6][8] The canonical PI3K/Akt/mTOR pathway is a critical driver of tumorigenesis, and its inhibition by LY294002 leads to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[9][10]

It is important to note that LY294002 is not entirely specific to PI3Ks. It has been shown to inhibit other kinases, including mTOR, DNA-dependent protein kinase (DNA-PK), and casein kinase 2 (CK2), which may contribute to its cellular effects.[2][4][11]

Figure 1: Simplified signaling pathway of PI3K/Akt/mTOR and the inhibitory action of LY294002.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of LY294002 across various cancer types as reported in the literature.

Table 1: In Vitro Efficacy of LY294002 - IC50 Values

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| p110α | - | 0.5 | [2][3][4][5] |

| p110β | - | 0.97 | [2][3][4][5] |

| p110δ | - | 0.57 | [2][3][4][5] |

| HTLV-1-infected T-cells | Adult T-cell Leukemia | 5-20 | [8] |

| OVCAR-3 | Ovarian Carcinoma | 1-10 (antiproliferative) | [1][12] |

| HCT116 | Colorectal Cancer | >50 | [13] |

| K562 | Leukemia | >50 | [13] |

| DNA-PK | - | 1.4 | [2][4] |

| CK2 | - | 0.098 | [2][4] |

Table 2: In Vivo Efficacy of LY294002

| Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| OVCAR-3 Xenograft | 100 mg/kg daily, i.p. | ~65% reduction in tumor burden | [14] |

| CNE-2Z NPC Xenograft | 50 mg/kg and 75 mg/kg, i.p. | Significant reduction in tumor burden | [10] |

| AsPC-1 Pancreatic Cancer Xenograft | 25 mg/kg twice weekly (with cisplatin) | 70% decrease in tumor volume (LY294002 alone) | [15] |

| EBV+ SLCL AB5 Xenograft | Not specified | Significant tumor growth delay | [16] |

| T24 Bladder Cancer Xenograft | 100 mg/kg, i.p. | Minimal antitumor effect alone, synergistic with radiation | [17] |

| LoVo Colon Cancer Xenograft | Not specified | Suppression of tumor growth | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments involving LY294002.

In Vitro Cell Viability and Proliferation Assays

These assays are fundamental to assessing the cytotoxic and cytostatic effects of LY294002.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.[19]

-

Treatment: Treat the cells with varying concentrations of LY294002 (e.g., 1-50 µM) or a vehicle control (DMSO) for 24-72 hours.[1][19]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/ml) to each well and incubate for 4 hours.[19]

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as isopropanol with 0.04 M HCl, to dissolve the formazan crystals.[19]

-

Absorbance Reading: Measure the optical density at 570 nm using a microplate reader.[19]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in protein expression and phosphorylation states, providing mechanistic insights into LY294002's action.

Protocol: Western Blot for Akt Phosphorylation

-

Cell Lysis: Treat cells with LY294002 for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Figure 2: A typical experimental workflow for Western blot analysis.

In Vivo Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of LY294002 in a physiological context.

Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ CNE-2Z cells) into the flank of athymic nude mice.[10]

-

Tumor Growth: Allow tumors to establish and reach a palpable size.[16]

-

Treatment Administration: Administer LY294002 (e.g., 50-100 mg/kg) or a vehicle control intraperitoneally (i.p.) according to a predetermined schedule (e.g., daily or twice weekly).[10][14]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[10]

Limitations and Clinical Perspective

Despite its foundational role in PI3K research, LY294002 has several limitations that have precluded its clinical development. These include poor solubility, a short half-life, and off-target effects.[6][20][21] The toxicity observed in some in vivo studies, such as dermal toxicity, has also been a concern.[21]

The challenges associated with LY294002 spurred the development of second-generation PI3K inhibitors with improved pharmacological properties.[22][23] For instance, SF1126 is a prodrug of LY294002 designed to have better solubility and a longer half-life, which has been evaluated in a phase I clinical trial.[24] The extensive preclinical data generated using LY294002 has been instrumental in validating the PI3K pathway as a therapeutic target and has guided the clinical development of numerous other PI3K inhibitors, some of which are now FDA-approved for cancer treatment.[20][23]

Conclusion

LY294002 has been a cornerstone of cancer research for decades, providing critical insights into the function of the PI3K/Akt/mTOR pathway. While its direct clinical utility is limited, its legacy lies in the vast body of knowledge it has helped to create. This knowledge has been pivotal in the successful development of a new class of targeted cancer therapies. For researchers today, LY294002 remains a valuable, albeit imperfect, tool for the continued exploration of PI3K signaling and the identification of novel therapeutic strategies.

References

- 1. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bca-protein.com [bca-protein.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pik-93.com [pik-93.com]

- 13. researchgate.net [researchgate.net]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. Modulating effect of the PI3-kinase inhibitor LY294002 on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (LY294002), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Phosphatidylinositol 3‐kinase inhibitors: promising drug candidates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

LY294002: A Technical Guide to its Effects on Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY294002 is a potent and well-characterized inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical to the regulation of cell growth, survival, and proliferation. By targeting the ATP-binding site of PI3K, LY294002 effectively blocks the activation of the downstream PI3K/Akt signaling pathway. This inhibition leads to a cascade of cellular events, primarily culminating in the suppression of cell proliferation and the induction of apoptosis. This technical guide provides an in-depth overview of the mechanisms of action of LY294002, detailed experimental protocols for its study, and a summary of its quantitative effects on various cell lines.

Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival and growth in response to extracellular signals. LY294002 acts as a specific inhibitor of PI3K, preventing the phosphorylation and activation of Akt (also known as Protein Kinase B).[1] Dephosphorylated Akt is unable to phosphorylate its downstream targets, leading to the modulation of several key cellular processes.

The primary consequences of PI3K/Akt pathway inhibition by LY294002 include:

-

Cell Cycle Arrest: LY294002 has been shown to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][2] This is often associated with an accumulation of cyclin-dependent kinase inhibitors like p27.[3][4]

-

Induction of Apoptosis: By inhibiting the pro-survival signals of the Akt pathway, LY294002 promotes apoptosis. This is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspase-9 and caspase-3, and the cleavage of PARP.[1][4]

-

Modulation of Apoptotic Proteins: Treatment with LY294002 can lead to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[3]

While LY294002 is widely used as a PI3K inhibitor, it's important to note that it can also inhibit other kinases, including mTOR, DNA-dependent protein kinase (DNA-PK), and casein kinase 2 (CK2), which may contribute to its cellular effects.[5][6]

Quantitative Effects on Cell Proliferation and Apoptosis

The efficacy of LY294002 in inhibiting cell proliferation and inducing apoptosis varies across different cell lines and experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Inhibition of Cell Viability (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |

| MCF-7 | Breast Cancer | 0.87 | Not Specified | [7] |

| KG1a | Acute Myeloid Leukemia | 2.794 | 24 hours | [3] |

| Various | Pancreatic Cancer | 5-45 (for growth inhibition) | 24 hours | [8] |

| PI3Kα | (cell-free) | 0.5 | Not Applicable | [8] |

| PI3Kδ | (cell-free) | 0.57 | Not Applicable | [8] |

| PI3Kβ | (cell-free) | 0.97 | Not Applicable | [8] |

Table 2: Induction of Apoptosis

| Cell Line | Cancer Type | LY294002 Conc. | Treatment Duration | Apoptotic Cells (%) | Reference |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | 19.8% (early) / 11.4% (late) | [7] |

| CNE-2Z | Nasopharyngeal Carcinoma | Dose-dependent | 48 hours | Significantly increased | [4] |

| Anaplastic Astrocytoma | Glioma | Not Specified | Not Specified | ~45% (eliminated via autophagy) | [9] |

| Glioblastoma Multiforme | Glioma | Not Specified | Not Specified | Apoptosis was the dominant form of cell death | [9] |

Table 3: Effects on Cell Cycle Distribution

| Cell Line | Cell Type | LY294002 Effect | Reference |

| Osteosarcoma CSCs | Cancer Stem-like Cells | Induces G0/G1 arrest | [1] |

| HL-60 | Leukemia | Arrest in G0/G1 and G2/M phases | [2] |

| Granulosa Cells | Ovarian Follicle Cells | Decreased progression from G0/G1 to S phase | [10] |

| MCF-7 | Breast Cancer | Increased pre-G1 population (28.3% with Tamoxifen) | [11] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by LY294002 is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway, a typical experimental workflow, and the logical relationship of its mechanism.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of LY294002.

Caption: A typical experimental workflow for studying the effects of LY294002.

Caption: Logical flow from LY294002 to cellular outcomes.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to evaluate the effects of LY294002.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

Cell culture medium

-

LY294002

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of LY294002 (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

LY294002

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with LY294002 as described for the MTT assay.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis of PI3K/Akt Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

-

6-well plates

-

LY294002

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with LY294002.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

LY294002 remains a cornerstone tool for investigating the roles of the PI3K/Akt signaling pathway in cell proliferation and apoptosis. Its ability to induce cell cycle arrest and promote programmed cell death in a wide range of cell types underscores its potential as a template for the development of targeted cancer therapies. This guide provides the foundational knowledge and methodologies for researchers to effectively utilize LY294002 in their studies and contribute to the growing understanding of PI3K signaling in health and disease.

References

- 1. LY294002 induces G0/G1 cell cycle arrest and apoptosis of cancer stem-like cells from human osteosarcoma via down-regulation of PI3K activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LY294002 Inhibits Glucocorticoid Induced COX-2 Gene Expression in Cardiomyocytes through a Phosphatidylinositol 3 Kinase Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]

- 9. LY294002 and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells | MDPI [mdpi.com]

An In-Depth Technical Guide to the Pharmacokinetics of LY294002

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY294002 is a potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases that play a critical role in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention. LY294002 has been extensively used as a research tool to elucidate the physiological and pathological functions of the PI3K pathway. However, its development as a clinical therapeutic has been hampered by its challenging pharmacokinetic profile, characterized by poor solubility, a short half-life, and low bioavailability. This guide provides a comprehensive overview of the pharmacokinetics of LY294002, summarizing key preclinical data, detailing experimental methodologies, and visualizing the intricate signaling pathway it targets.

Pharmacokinetic Profile of LY294002 in Preclinical Models

The pharmacokinetic properties of LY294002 have been primarily investigated in rodent models. These studies have consistently demonstrated that the compound is rapidly cleared from circulation and exhibits limited oral bioavailability.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of LY294002 in mice following intravenous (IV), intraperitoneal (IP), and oral (p.o.) administration.

| Pharmacokinetic Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (p.o.) |

| Dose | 5 mg/kg | 50 mg/kg | 50 mg/kg |

| Cmax (Maximum Concentration) | Not Applicable | 1.5 µg/mL | 0.3 µg/mL |

| Tmax (Time to Cmax) | Not Applicable | 0.25 h | 0.25 h |

| AUC (Area Under the Curve) | 0.8 µg.h/mL | 1.5 µg.h/mL | 0.4 µg.h/mL |

| t1/2 (Half-life) | 0.2 h | 0.4 h | 0.5 h |

| Bioavailability (F%) | 100% | 38% | 10% |

| Clearance (CL) | 6.3 L/h/kg | Not Reported | Not Reported |

| Volume of Distribution (Vd) | 1.8 L/kg | Not Reported | Not Reported |

Data compiled from preclinical studies in mice.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic properties. Below are representative protocols for in vivo pharmacokinetic studies and the bioanalytical quantification of LY294002.

In Vivo Pharmacokinetic Study in Mice

1. Animal Model:

-

Male BALB/c mice (6-8 weeks old, weighing 20-25 g) are used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

-

Mice are acclimated for at least one week before the experiment.

2. Drug Formulation and Administration:

-

Intravenous (IV): LY294002 is dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to a final concentration of 1 mg/mL. A dose of 5 mg/kg is administered via the tail vein.

-

Intraperitoneal (IP): LY294002 is formulated in a similar vehicle at a concentration of 5 mg/mL. A dose of 50 mg/kg is injected into the peritoneal cavity.

-

Oral (p.o.): LY294002 is suspended in a vehicle like 0.5% carboxymethylcellulose at a concentration of 5 mg/mL. A dose of 50 mg/kg is administered by oral gavage.

3. Blood Sampling:

-

Blood samples (approximately 50 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Blood is collected into heparinized tubes and immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Plasma samples are stored at -80°C until analysis.

4. Data Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.

-

Pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, bioavailability, clearance, and volume of distribution are calculated.

Bioanalytical Method for LY294002 Quantification in Plasma by LC-MS/MS

1. Sample Preparation:

-

Plasma samples are thawed on ice.

-

A 20 µL aliquot of plasma is mixed with 100 µL of an internal standard solution (e.g., a structurally similar compound) in acetonitrile to precipitate proteins.

-

The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.

-

The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.

-

The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for LY294002 and the internal standard.

-

3. Calibration and Quantification:

-

A calibration curve is generated by spiking known concentrations of LY294002 into blank plasma and processing the samples as described above.

-

The concentration of LY294002 in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of LY294002's action and the process of its pharmacokinetic evaluation, the following diagrams are provided.

In Vitro Safety and Toxicity Profile of LY294002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro safety and toxicity profile of LY294002, a potent and widely used inhibitor of phosphoinositide 3-kinases (PI3Ks). The information presented herein is intended to assist researchers and drug development professionals in designing and interpreting in vitro studies involving this compound.

Executive Summary

LY294002 is a synthetic morpholino-derivative of quercetin that acts as a reversible and competitive inhibitor of the ATP-binding site of PI3Ks.[1] While it is a valuable research tool for studying the PI3K/Akt signaling pathway, it is crucial to recognize that LY294002 is not entirely specific for PI3Ks and exhibits off-target activities that can influence experimental outcomes. This guide summarizes its in vitro cytotoxicity, kinase selectivity, and genotoxic potential, and provides detailed protocols for key assays to assess its safety and toxicity.

Cytotoxicity Profile

The cytotoxic effects of LY294002 have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability is cell-line dependent and typically falls within the micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | ~10 | [2] |

| Colon Cancer Cell Lines (DLD-1, LoVo, HCT15, Colo205) | Colon Cancer | Not specified, growth-inhibitory effect observed | [2] |

| Nasopharyngeal Carcinoma (CNE-2Z) | Nasopharyngeal Carcinoma | Dose-dependent decrease in proliferation | [3] |

Kinase Selectivity and Off-Target Effects

While LY294002 is a potent inhibitor of PI3K isoforms, it also demonstrates inhibitory activity against other kinases, which is a critical consideration for interpreting experimental results. Its off-target profile includes members of the PI3K-related kinase (PIKK) family and other unrelated kinases.

| Target Kinase | IC50 (µM) | Reference |

| PI3Kα | 0.5 | [4][5] |

| PI3Kβ | 0.97 | [4][5] |

| PI3Kδ | 0.57 | [4][5] |

| PI3Kγ | 6.60 | |

| DNA-PK | 1.4 | [4][5] |

| mTOR | ~2.5 (inhibition of mTOR protein from HeLa cells) | [2] |

| Casein Kinase 2 (CK2) | 0.098 | [4][5] |

| Pim-1 | Inhibitory activity reported | [2] |

| Pim-3 | Inhibitory activity reported | |

| PLK1 | Inhibitory activity reported |

It is noteworthy that LY294002 has also been reported to induce the production of intracellular hydrogen peroxide, a PI3K-independent effect that can contribute to its biological activity.

Genotoxicity Profile

Currently, there is a lack of publicly available data specifically addressing the genotoxicity of LY294002 through standardized assays like the Comet assay. Given its mechanism of action and potential for off-target effects, evaluating its genotoxic potential is a crucial aspect of a comprehensive safety assessment.

Signaling Pathways

LY294002 primarily targets the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. Inhibition of PI3K by LY294002 prevents the phosphorylation of Akt, leading to the downstream modulation of numerous effectors.

It is important to consider the existence of negative feedback loops within the PI3K/Akt pathway. For instance, mTORC1/S6K1 can inhibit upstream signaling, and inhibition of this pathway by LY294002 can lead to the compensatory activation of other pathways, potentially contributing to drug resistance.[6]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of cell viability and proliferation upon treatment with LY294002 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

96-well flat-bottomed microplates

-

Complete cell culture medium

-

LY294002 stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of LY294002 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Genotoxicity Assessment: Comet Assay (Alkaline)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the single-cell level.

Materials:

-

Microscope slides (fully frosted)

-

Low melting point (LMP) agarose

-

Normal melting point (NMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or ethidium bromide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Treat cells with various concentrations of LY294002 for a defined period. Include a positive control (e.g., a known mutagen) and a negative (vehicle) control.

-

Cell Embedding: Mix a low number of cells (e.g., 10,000) with LMP agarose and pipette onto a pre-coated slide with NMP agarose.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and histones.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

-

Neutralization: Gently wash the slides with neutralization buffer.

-

Staining: Stain the DNA with an appropriate fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate image analysis software.

In Vitro Apoptosis Assessment: Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Treatment: Treat cells with LY294002 at various concentrations and for different durations.

-

Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.

In Vitro Safety Assessment Workflow

A systematic approach is essential for evaluating the in vitro safety and toxicity of a compound like LY294002. The following diagram illustrates a logical workflow.

Conclusion

LY294002 is a powerful tool for investigating the PI3K/Akt signaling pathway. However, its off-target effects necessitate careful experimental design and data interpretation. This guide provides a framework for assessing the in vitro safety and toxicity of LY294002, emphasizing the importance of a multi-faceted approach that includes cytotoxicity testing, kinase selectivity profiling, and genotoxicity assessment. The provided protocols and workflows are intended to serve as a starting point for researchers to develop robust and reliable in vitro safety evaluations.

References

- 1. LY294002 - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY294002 in Cell Culture

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

LY294002 is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases crucial in regulating a multitude of cellular processes.[1] By targeting the ATP-binding site of PI3K, LY294002 effectively blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling pathway. This pathway is a central regulator of cell proliferation, survival, growth, and metabolism.[2][3] Consequently, LY294002 is an invaluable tool in cancer research and drug development for investigating the roles of PI3K signaling in tumorigenesis and for evaluating the therapeutic potential of PI3K inhibition. This document provides detailed protocols for the dissolution, preparation, and application of LY294002 in cell culture experiments.

Chemical Properties and Solubility

LY294002 is a crystalline solid that is largely insoluble in water but demonstrates good solubility in organic solvents.[4] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions.

Table 1: Solubility of LY294002 in Common Solvents

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |

| DMSO | ≥15.37[4] - 80[5] | ~50 - 260 |

| Ethanol | ≥13.55[4] - 25[4][6] | ~44 - 81 |

| Dimethyl Formamide (DMF) | ~25 | ~81 |

| PBS (pH 7.2) | ~0.00005 | ~0.00016 |

Note: The molecular weight of LY294002 is approximately 307.34 g/mol .

Experimental Protocols

Preparation of LY294002 Stock Solution

Materials:

-

LY294002 powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes or vials

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

-

Calculate Required Mass: Determine the mass of LY294002 powder needed to achieve the desired stock concentration. A common stock concentration is 10 mM to 50 mM. For a 10 mM stock solution, dissolve 3.07 mg of LY294002 in 1 mL of DMSO. For a 50 mM stock, reconstitute 1.5 mg in 98 µl DMSO.[6]

-

Dissolution:

-

Carefully weigh the LY294002 powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming and brief sonication can aid in dissolution if necessary.[4]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]

-

Store the aliquots at -20°C for long-term storage. When stored properly, the lyophilized form is stable for 24 months, and the DMSO stock solution is stable for up to 3 months.[6][7]

-

Preparation of Working Solutions and Cell Treatment

Materials:

-

Prepared LY294002 stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium appropriate for your cell line

-

Cultured cells ready for treatment

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the LY294002 stock solution at room temperature.

-

Dilution to Working Concentration:

-

Determine the desired final concentration of LY294002 for your experiment. Typical working concentrations range from 1 µM to 75 µM, with 10-50 µM being commonly used.[8]

-

Serially dilute the stock solution in complete cell culture medium to achieve the final working concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).

-

Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

-

Cell Treatment:

-

Remove the existing culture medium from your cells.

-

Add the freshly prepared medium containing the desired concentration of LY294002.

-

For many applications, it is recommended to pre-treat the cells with LY294002 for one hour before applying other stimuli.[6] The total incubation time will vary depending on the experimental endpoint and can range from a few hours to 72 hours.[4]

-

Considerations for Experimental Design

-

Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration of LY294002 for your specific cell line and experimental question.

-

Off-Target Effects: Be aware that at concentrations above 10 µM, LY294002 can exhibit off-target effects by inhibiting other kinases such as Casein Kinase 2 (CK2), mTOR, and DNA-dependent protein kinase (DNA-PK), as well as BET bromodomain proteins.[5][9][10] It is advisable to use the lowest effective concentration to minimize these effects.

-

Stability in Media: While more stable than wortmannin, the stability of LY294002 in aqueous cell culture media can be limited.[4] For long-term experiments, consider replenishing the media with freshly diluted inhibitor.

Visualization of Key Pathways and Workflows

PI3K/Akt Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by LY294002.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of LY294002.

Experimental Workflow for LY294002 Treatment

This diagram outlines the general workflow for treating cultured cells with LY294002.

References

- 1. The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]

- 5. selleckchem.com [selleckchem.com]